3-amino-1-[(1S,5R)-3-(3-phenylpropyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]propan-1-one
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Overview
Description
3-amino-1-[(1S,5R)-3-(3-phenylpropyl)-3,6-diazabicyclo[322]nonan-6-yl]propan-1-one is a complex organic compound with a unique structure that includes a diazabicyclo nonane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-[(1S,5R)-3-(3-phenylpropyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]propan-1-one typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the diazabicyclo nonane ring system through a series of cyclization reactions. The phenylpropyl group is then introduced via a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-amino-1-[(1S,5R)-3-(3-phenylpropyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used in the presence of a base to facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various derivatives such as nitro compounds, alcohols, and amides, which can be further utilized in different applications .
Scientific Research Applications
3-amino-1-[(1S,5R)-3-(3-phenylpropyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]propan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism of action of 3-amino-1-[(1S,5R)-3-(3-phenylpropyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]propan-1-one involves its interaction with specific molecular targets. The diazabicyclo nonane ring system allows for strong binding to certain enzymes or receptors, modulating their activity. This compound can also participate in hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-propanol: A simpler analog with a linear structure, used in the synthesis of polyurethanes and as a molecular linker.
4-Amino-1-butanol: Another analog with an extended carbon chain, used in similar applications as 3-amino-1-propanol.
Uniqueness
The uniqueness of 3-amino-1-[(1S,5R)-3-(3-phenylpropyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]propan-1-one lies in its complex bicyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in medicinal chemistry and material science .
Properties
IUPAC Name |
3-amino-1-[(1S,5R)-3-(3-phenylpropyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c20-11-10-19(23)22-14-17-8-9-18(22)15-21(13-17)12-4-7-16-5-2-1-3-6-16/h1-3,5-6,17-18H,4,7-15,20H2/t17-,18+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHIISWHRUNISL-ZWKOTPCHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1CN2C(=O)CCN)CCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@H]1CN2C(=O)CCN)CCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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